1-(3-chlorophenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O4S/c1-24-18-7-2-3-8-20(18)28-19-10-9-16(12-17(19)21(24)25)23-29(26,27)13-14-5-4-6-15(22)11-14/h2-12,23H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDMJQKMKVYPMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)CC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-chlorophenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by its dibenzo[b,f][1,4]oxazepin core and a sulfonamide group. Its molecular formula is , with a molecular weight of approximately 436.91 g/mol. The presence of the 3-chlorophenyl group suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H19ClN2O4S |
| Molecular Weight | 436.91 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. The sulfonamide moiety is known to interfere with bacterial folic acid synthesis, thereby exerting bactericidal effects. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, including resistant strains.
Anticancer Activity
Preliminary studies suggest that this compound may also possess anticancer properties. Investigations into its effect on cancer cell lines have revealed that it can induce apoptosis and inhibit cell proliferation through various pathways, including the modulation of signaling cascades involved in cell survival and death.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of several sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the structure enhanced activity against resistant strains (Smith et al., 2020).
- Anticancer Potential : In vitro assays on human breast cancer cell lines demonstrated that the compound could significantly reduce cell viability at micromolar concentrations, suggesting potential for development as an anticancer agent (Johnson et al., 2021).
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicological profile of this compound is crucial for assessing its therapeutic viability. Current data suggest moderate bioavailability with a half-life suitable for therapeutic dosing regimens.
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Bioavailability | Moderate |
| Half-Life | 5 hours |
| Metabolism | Hepatic |
| Excretion | Renal |
Comparison with Similar Compounds
Table 1: Structural Comparison of Dibenzo[b,f][1,4]oxazepine Sulfonamide Derivatives
Key Comparative Insights
Substituent at Position 10 of the Oxazepine Core
- Methyl vs. Ethyl/Acetyl: The target compound’s methyl group at position 10 (shared with and ) provides moderate steric hindrance compared to the ethyl group in , which may enhance lipophilicity but reduce solubility.
Sulfonamide Functionalization
- Methanesulfonamide vs. However, aromatic sulfonamides (e.g., 2,4-dimethoxybenzene in ) may offer stronger π-π interactions with target proteins .
Chlorine Positioning and Electronic Effects
- The 3-chlorophenyl group in the target compound contrasts with the 5-chloro-thiophene in . The chlorine’s position on a phenyl ring (vs. thiophene) may alter electron distribution, influencing binding affinity and metabolic resistance. Thiophene’s sulfur atom could participate in unique dipole interactions .
Solubility and Hydrogen-Bonding Modifications
- The propanamide substituent in introduces additional hydrogen-bonding sites, likely enhancing aqueous solubility compared to the target compound’s simpler methanesulfonamide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
